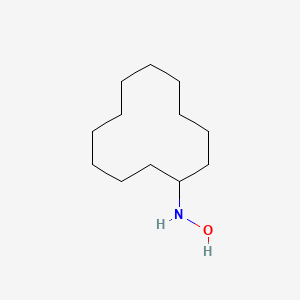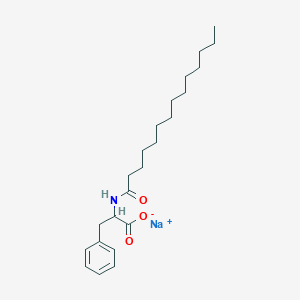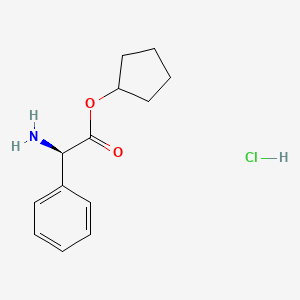![molecular formula C18H28NO6P B12276161 Ethyl 2-acetamido-3-[4-(diethoxyphosphorylmethyl)phenyl]propanoate](/img/structure/B12276161.png)
Ethyl 2-acetamido-3-[4-(diethoxyphosphorylmethyl)phenyl]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-acetamido-3-[4-(diethoxyphosphorylmethyl)phenyl]propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an acetamido group, a phenyl ring substituted with a diethoxyphosphorylmethyl group, and an ethyl ester moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-acetamido-3-[4-(diethoxyphosphorylmethyl)phenyl]propanoate typically involves the following steps:
Formation of the Acetamido Group: This can be achieved by reacting an appropriate amine with acetic anhydride under mild conditions.
Introduction of the Diethoxyphosphorylmethyl Group: This step involves the reaction of a phenyl compound with diethyl phosphite in the presence of a base such as sodium hydride.
Esterification: The final step involves the esterification of the resulting compound with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring and the acetamido group.
Reduction: Reduction reactions can target the ester moiety, converting it to the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The major product is the corresponding alcohol.
Substitution: Various substituted phenyl derivatives can be obtained.
Aplicaciones Científicas De Investigación
Ethyl 2-acetamido-3-[4-(diethoxyphosphorylmethyl)phenyl]propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Ethyl 2-acetamido-3-[4-(diethoxyphosphorylmethyl)phenyl]propanoate exerts its effects involves interactions with specific molecular targets. The acetamido group can form hydrogen bonds with proteins, while the diethoxyphosphorylmethyl group can interact with enzyme active sites. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
- Ethyl 2-acetamido-3-[4-(methoxyphenyl)]propanoate
- Ethyl 2-acetamido-3-[4-(hydroxyphenyl)]propanoate
- Ethyl 2-acetamido-3-[4-(bromophenyl)]propanoate
Comparison: Ethyl 2-acetamido-3-[4-(diethoxyphosphorylmethyl)phenyl]propanoate is unique due to the presence of the diethoxyphosphorylmethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s ability to interact with specific enzymes and proteins, making it a valuable tool in medicinal chemistry and biochemical research.
Propiedades
Fórmula molecular |
C18H28NO6P |
|---|---|
Peso molecular |
385.4 g/mol |
Nombre IUPAC |
ethyl 2-acetamido-3-[4-(diethoxyphosphorylmethyl)phenyl]propanoate |
InChI |
InChI=1S/C18H28NO6P/c1-5-23-18(21)17(19-14(4)20)12-15-8-10-16(11-9-15)13-26(22,24-6-2)25-7-3/h8-11,17H,5-7,12-13H2,1-4H3,(H,19,20) |
Clave InChI |
MXVMEKUHPULDAQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CC1=CC=C(C=C1)CP(=O)(OCC)OCC)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3aS,5R,6R,6aS)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B12276082.png)

![4-[6-Methyl-2-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12276088.png)

![(2Z)-2-[(2-iodophenyl)imino]-2H-chromene-3-carbothioamide](/img/structure/B12276109.png)
acetic acid](/img/structure/B12276110.png)
![(2Z)-2-[(3-chloro-2-fluorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B12276112.png)




![(1S,4R,5S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B12276149.png)

